Oxygen-18O2

Overview

Description

Oxygen-18O2 is a naturally occurring stable isotope of oxygen . It is one of the environmental isotopes and has a natural abundance of 18O2 containing at least 99 atom % O-18 .

Synthesis Analysis

Oxygen-18O2 is an important precursor for the production of fluorodeoxyglucose (FDG) used in positron emission tomography (PET). In the radiopharmaceutical industry, enriched water (H2Ω) is bombarded with hydrogen ions in either a cyclotron or linear accelerator, producing fluorine-18 . This is then synthesized into FDG and injected into a patient .

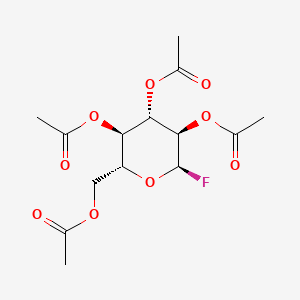

Molecular Structure Analysis

The molecular formula of Oxygen-18O2 is 18O2 . The average mass is 35.998 Da and the monoisotopic mass is 35.998322 Da .

Chemical Reactions Analysis

Oxygen-18O2 can be used to study the kinetic and functional analyses in photosynthesis research. It is used to estimate the role of oxygen in the vitamin-K dependent carboxylation reaction . Also, it is used to measure the amount of oxygen produced by the etching a quartz tube with SF6 plasma .

Physical And Chemical Properties Analysis

Oxygen-18O2 has a density of 1.1±0.1 g/cm3 . The index of refraction is 1.123 and the molar refractivity is 2.4±0.3 cm3 . The polarizability is 0.9±0.5 10-24 cm3 and the surface tension is 20.3±3.0 dyne/cm . The molar volume is 29.6±3.0 cm3 .

Scientific Research Applications

Bioarchaeological Applications

- Oxygen Isotopes in Bioarchaeology : analyses are used in bioarchaeology for studying past human-environment interactions and cultural practices. This includes reconstructing palaeoclimate, animal husbandry practices, human mobility, and culinary techniques. The cross-disciplinary nature of oxygen isotope analyses extends its application beyond archaeology to other earth sciences (Pederzani & Britton, 2019).

Material Science and Engineering

- Oxygen Incorporation in Indium–Tin–Oxide Films : is used as a background gas in pulsed-laser deposition of indium–tin–oxide films, aiding in differentiating between oxygen sources in the films and examining their stoichiometric and electrical properties (Morales-Paliza, Haglund, & Feldman, 2002).

- Oxidative Dehydrogenation Catalysts : plays a role in understanding the mechanism of ethane oxidative dehydrogenation to ethylene over Ni-based catalysts. It helps in studying the nature of oxygen species in these reactions and the kinetics of the process (Heracleous & Lemonidou, 2006).

Analytical Chemistry and Environmental Science

- Online Oxygen Isotope Analysis : The analysis of oxygen isotope ratios in compounds provides insights into the oxygen sources and reactions involved in their formation. This method is significant for climate indicators and authenticity evaluation in food and beverages (Werner, 2003).

- Isotope Hydrology : isotopes are monitored in catchments for understanding hydrological pathways and residence times. This provides insights into the seasonal variation and mixing models in hydrological studies (Soulsby et al., 2000).

Biomedical Applications

- Oxy-Metabolome in Human Cells : Labeling cells with helps identify biological processes by tracking biomolecules incorporating labeled atoms. This method has identified crucial pathways in human metabolism, like the 4-hydroxymandelate pathway in CoQ10 synthesis (Banh et al., 2021).

Catalysis Research

- Catalytic Oxidation with : In methane combustion over PdO-based catalysts, the distribution of oxygen isotopes among reaction products is influenced by the source of oxygen, revealing insights into the reaction mechanism (Ciuparu, Altman, & Pfefferle, 2001).

Safety And Hazards

Future Directions

properties

InChI |

InChI=1S/O2/c1-2/i1+2,2+2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMOFIZGZYHOMD-XPULMUKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[18O]=[18O] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437936 | |

| Record name | Oxygen-18O2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

35.99831922 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxygen-18O2 | |

CAS RN |

32767-18-3 | |

| Record name | Oxygen-18O2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Oxygen-18O2 is a stable isotope of oxygen that can be used to trace the movement of oxygen atoms in chemical and biological reactions. This is because the extra neutrons in Oxygen-18 make it heavier than the more common Oxygen-16, allowing researchers to differentiate them using techniques like mass spectrometry.

ANone: Certainly. Oxygen-18O2 has been instrumental in:

- Determining the origin of oxygen atoms in products: For instance, in the oxidation of 4-nitroaniline by rat liver microsomes, Oxygen-18O2 was used to confirm that the oxygen atom incorporated into the metabolite 2-hydroxy-4-nitroaniline originated from molecular oxygen and not water [].

- Investigating the role of oxygen in catalytic reactions: Studies on the direct partial oxidation of methane to dimethyl ether over a Pt/Y2O3 catalyst employed Oxygen-18O2 to demonstrate that molecular oxygen acted as the primary oxidant [].

- Elucidating biosynthetic pathways: In the biosynthesis of okadaic acid, a toxin produced by marine dinoflagellates, Oxygen-18O2 labeling coupled with mass spectrometry helped identify the specific oxygen atoms originating from molecular oxygen, providing insights into the formation of ether rings within the molecule [].

- Understanding the formation of metal-oxygen bonds: Researchers studying the synthesis of mono oxo Molybdenum(IV) pincer complexes used Oxygen-18O2, alongside H218O, to show that both water and molecular oxygen are crucial for forming the Mo≡O bond [].

ANone: Oxygen-18O2 is a valuable tool for investigating various biological processes, including:

- Photosynthesis: Researchers used Oxygen-18O2 to study the biosynthesis of Chlorophyll d in Acaryochloris marina. By analyzing the incorporation of Oxygen-18 into Chlorophyll a and d, they found that molecular oxygen is directly involved in forming the C31-formyl group of Chlorophyll d [].

A: Yes, it can. Researchers investigated the diffusion of defects during the thermal growth of SiO2 film on silicon in dry oxygen. They used sequential treatments with natural oxygen (Oxygen-16O2) and Oxygen-18O2. Analysis of the Oxygen-18 depth profiles revealed that oxygen exchange occurs between the gas phase and the silica even in films thicker than 20 nm, highlighting a diffusion process not predicted by the standard Deal and Grove model [].

A: Absolutely. In a study investigating the decomposition of carbon monoxide in interstellar ice, researchers used Oxygen-18O2 to track the formation of carbon dioxide. The isotopic labeling revealed that energetic electrons can cause carbon monoxide to decompose, and the resulting oxygen atoms can react with other carbon monoxide molecules to form various carbon dioxide isotopologues [].

A: Yes, there are examples of this. One study used a combination of calorimetry and thermal desorption spectroscopy (TDS) to examine the adsorption of carbon monoxide and Oxygen-18O2 on iron films. The research highlighted the influence of gas introduction sequence on adsorption behavior and demonstrated the ability of oxygen to block carbon monoxide adsorption sites and replace adsorbed carbon monoxide [].

ANone: Oxygen-18O2 plays a crucial role in understanding plasma chemistry. For instance:

- Plasma-liquid interactions: Researchers used Oxygen-18O2 to investigate the contribution of plasma-generated reactive oxygen species in liquid chemistry. By analyzing the incorporation of Oxygen-18 into cysteine products, they determined the role of hydroxyl radicals, singlet oxygen, and atomic oxygen in the reaction mechanisms [].

- Quantifying oxygen generation in plasmas: Studies have used Oxygen-18O2 to measure the amount of oxygen generated by quartz source walls in SF6 dense plasmas. This is important for understanding the etching processes and optimizing plasma reactor designs [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.